AX20017

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

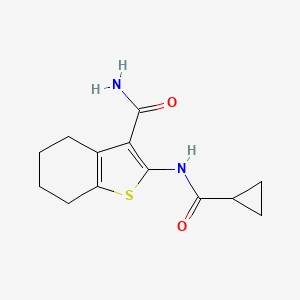

AX20017 es un inhibidor de molécula pequeña de la proteína quinasa G (PknG), una proteína quinasa serina/treonina expresada por micobacterias patógenas como Mycobacterium tuberculosis . Este compuesto ha generado una atención significativa debido a su potencial para combatir la tuberculosis al dirigirse al sitio de unión al ATP del dominio quinasa, lo que lleva a la muerte de las micobacterias internalizadas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de AX20017 implica la formación de una estructura central de tetrahidrobenzotiofeno. La ruta de síntesis generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de tetrahidrobenzotiofeno se sintetiza a través de una serie de reacciones de ciclación.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su actividad inhibitoria contra PknG.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los solventes y reactivos comunes utilizados en la síntesis incluyen dimetilsulfóxido (DMSO) y varios solventes orgánicos .

Análisis De Reacciones Químicas

Tipos de reacciones

AX20017 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución para reemplazar grupos funcionales específicos con otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados modificados de this compound con grupos funcionales alterados, que pueden potencialmente mejorar o modificar su actividad biológica .

Aplicaciones Científicas De Investigación

AX20017 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de referencia en estudios que involucran inhibidores de proteína quinasa.

Biología: Employed in research on mycobacterial infections and intracellular survival mechanisms.

Medicina: Investigado por su potencial como agente terapéutico contra la tuberculosis.

Industria: Utilizado en el desarrollo de nuevos agentes antibacterianos y descubrimiento de fármacos.

Mecanismo De Acción

AX20017 ejerce sus efectos inhibiendo específicamente la actividad de la proteína quinasa G (PknG). El compuesto se une profundamente dentro del sitio de unión a adenosina del dominio quinasa, dirigiéndose a una conformación activa de la quinasa. Esta inhibición evita que las micobacterias bloqueen la degradación intracelular en los lisosomas, lo que lleva a su transferencia a los lisosomas y posterior muerte . El conjunto único de cadenas laterales de aminoácidos en el bolsillo de unión de PknG asegura la especificidad de this compound .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de AX20017

This compound es único debido a su unión altamente específica al dominio quinasa PknG, que no se encuentra en ninguna quinasa humana. Esta especificidad reduce la probabilidad de efectos fuera del objetivo y mejora su potencial como agente terapéutico .

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNEMGBRWLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)